4-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]aniline
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Overview
Description
4-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]aniline is a complex organic compound that features a thiazole ring substituted with a dimethoxyphenyl group and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of palladium catalysts and boron reagents to couple aryl halides with aryl boronic acids.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]aniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
Thiazole Derivatives: Compounds with a thiazole ring and various substituents, known for diverse biological activities.
Uniqueness
4-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]aniline is unique due to its specific combination of a thiazole ring, dimethoxyphenyl group, and aniline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
54883-33-9 |
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Molecular Formula |
C17H16N2O2S |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
4-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]aniline |
InChI |
InChI=1S/C17H16N2O2S/c1-20-15-8-5-12(9-16(15)21-2)17-19-14(10-22-17)11-3-6-13(18)7-4-11/h3-10H,18H2,1-2H3 |
InChI Key |
LGVDMTLGDLNOSX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)N)OC |
Origin of Product |
United States |
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